

# Rezafungin: Application Notes and Protocols from the ReSTORE Phase 3 Trial

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## Compound of Interest

Compound Name: Rezafungin

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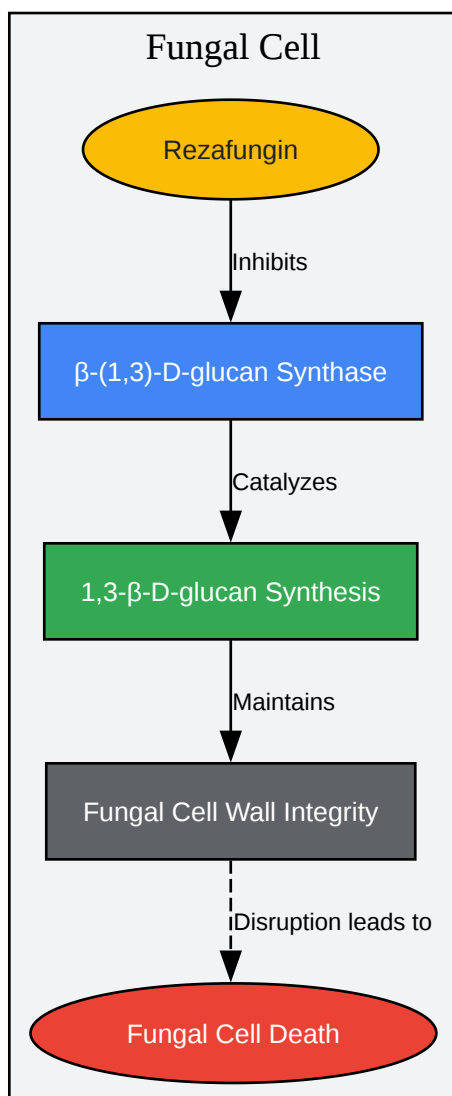
These application notes provide a detailed overview of the pivotal Phase 3 ReSTORE clinical trial for **Rezafungin**, a novel once-weekly echinocandin antifungal agent. The information presented is intended to support further research and understanding of **Rezafungin's** clinical performance and mechanism of action.

## Introduction

**Rezafungin** is a next-generation echinocandin developed for the treatment of candidemia and invasive candidiasis.[1][2] Its extended half-life allows for once-weekly intravenous administration, offering a potential advantage over existing daily-dosed echinocandins.[3][4] The ReSTORE (NCT03667690) trial was a global, multicenter, randomized, double-blind, pivotal Phase 3 study designed to evaluate the efficacy and safety of once-weekly **Rezafungin** compared to the standard-of-care, once-daily caspofungin, in adult patients with candidemia and/or invasive candidiasis.[1][5][6]

## Mechanism of Action

**Rezafungin**, like other echinocandins, inhibits the activity of the  $\beta$ -(1,3)-D-glucan synthase enzyme complex, which is essential for the synthesis of 1,3- $\beta$ -D-glucan, a critical component of the fungal cell wall.[3][7][8] This disruption of cell wall integrity leads to osmotic instability and ultimately fungal cell death.[7][9] Notably, this target is absent in mammalian cells, contributing to the selective antifungal activity of the drug class.[3][4]



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Mechanism of Action of **Rezafungin**.

## ReSTORE Phase 3 Trial: Experimental Protocol

The ReSTORE trial was a prospective, global, multicenter, double-blind, double-dummy, randomized, controlled study.[1]

### 1. Patient Population:

- Adults (≥18 years) with a diagnosis of candidemia and/or invasive candidiasis confirmed by culture from blood or another normally sterile site.[1]

- Patients with endocarditis, osteomyelitis, or meningitis due to *Candida* were not studied.[3]

## 2. Randomization and Blinding:

- Patients were randomized in a 1:1 ratio to receive either **Rezafungin** or Caspofungin.[1]
- The study was conducted in a double-blind, double-dummy fashion to maintain blinding of patients and investigators.[1]

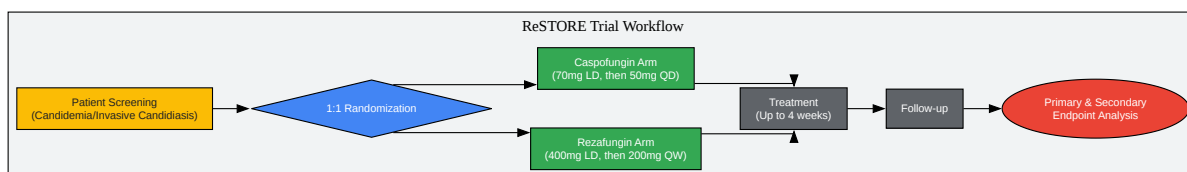
## 3. Treatment Regimens:

- **Rezafungin Arm:** A single 400 mg intravenous loading dose in week one, followed by 200 mg intravenously once-weekly for up to four weeks.[6]
- **Caspofungin Arm:** A 70 mg intravenous loading dose on day one, followed by 50 mg intravenously once-daily. An optional switch to oral fluconazole was permitted in this arm.[1][6]
- The total duration of therapy was up to four weeks.[6]

## 4. Efficacy and Safety Assessments:

- Primary Endpoints:
  - FDA: All-cause mortality at Day 30.[6]
  - EMA: Global cure at Day 14, defined as both clinical cure (resolution of signs and symptoms) and mycological eradication (negative culture).[5][6]
- Secondary and Exploratory Endpoints:
  - Global cure and mycological eradication at various time points (Day 5, Day 14, Day 30).[1]
  - Time to negative blood culture.[10]
  - Duration of ICU stay.[5]

- Safety and tolerability were assessed through the monitoring of adverse events (AEs) and serious adverse events (SAEs).[5]



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ReSTORE Clinical Trial Workflow.

## ReSTORE Phase 3 Trial: Summary of Outcomes

**Rezafungin** demonstrated non-inferiority to caspofungin for both the FDA and EMA primary endpoints.[6][11]

### Efficacy Outcomes

Outcome	Rezafungin (n=93)	Caspofungin (n=94)	Treatment Difference (95% CI)
Day 30 All-Cause Mortality (FDA Primary Endpoint)	23.7% (22/93)	21.3% (20/94)	2.4% (-9.7% to 14.4%)
Day 14 Global Cure (EMA Primary Endpoint)	59.1% (55/93)	60.6% (57/94)	-1.1% (-14.9% to 12.7%)
Day 5 Mycological Eradication	Numerically Higher	-	-
Day 14 Mycological Eradication	Similar	Similar	-
Day 30 Mycological Eradication	Similar	Similar	-
Median Time to Negative Blood Culture	26.5 hours	38.8 hours	-

Data presented for the modified intent-to-treat (mITT) population.[\[1\]](#)[\[5\]](#)[\[10\]](#)[\[12\]](#)

## Safety Outcomes

The safety profiles of **Rezafungin** and Caspofungin were comparable.[\[6\]](#)

Adverse Event	Rezafungin (n=98)	Caspofungin (n=98)
Any Treatment-Emergent Adverse Event (TEAE)	90.8% (89/98)	84.7% (83/98)
Serious Adverse Events (SAEs)	56.1% (55/98)	53.1% (52/98)

Data presented for the safety population.[\[12\]](#)

## Conclusion

The ReSTORE Phase 3 trial demonstrated that once-weekly **Rezafungin** was non-inferior to once-daily caspofungin for the treatment of candidemia and invasive candidiasis, with a similar safety profile.[6][11] The early efficacy outcomes, including a numerically faster time to negative blood culture, suggest a rapid onset of action.[5][10] These findings position **Rezafungin** as a valuable therapeutic option for patients with serious Candida infections.

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